![molecular formula C18H18N2O2S B2937018 N-(苯并[d]噻唑-5-基)-4-丁氧基苯甲酰胺 CAS No. 941924-71-6](/img/structure/B2937018.png)

N-(苯并[d]噻唑-5-基)-4-丁氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound. It’s a bicyclic system, consisting of a benzene ring fused to a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

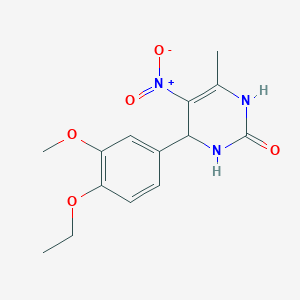

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The benzothiazole ring can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

Pharmaceutical Applications

Thiazole derivatives like N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide have been extensively studied for their pharmaceutical properties. They exhibit a wide range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . These compounds are structurally significant in several natural products and synthetic drugs, making them valuable for drug design and discovery.

Agricultural Chemistry

In agriculture, thiazole compounds are utilized for their pesticidal and fungicidal properties. They play a crucial role in protecting crops from various diseases and pests, thereby enhancing yield and quality. The versatility of thiazole derivatives allows for the synthesis of new molecules with potent antifungal and antimicrobial activities, which can be tailored to target specific agricultural pathogens .

Industrial Applications

Thiazole derivatives are employed in industrial settings for their utility as photographic sensitizers , rubber vulcanization accelerators , and liquid crystals . Their chemical structure is advantageous in the synthesis of dyes, pigments, and chromophores, which are essential in manufacturing processes involving coloration and imaging .

Environmental Science

In environmental science, thiazole-based compounds are explored for their potential as environmental sensors and catalysts . They can be designed to detect various environmental pollutants and assist in catalytic processes that are crucial for environmental remediation and sustainable chemical practices .

Material Science

The structural properties of thiazole derivatives make them suitable for the development of advanced materials. They are investigated for their application in creating novel polymers , coatings , and composite materials with enhanced durability, thermal stability, and specific functional properties required in high-performance materials .

Analytical Chemistry

In analytical chemistry, thiazole derivatives are used as analytical reagents and chromatographic markers . They can aid in the development of new analytical methods for the detection and quantification of various chemical species. Their unique spectral properties are particularly useful in spectroscopic analysis and method development .

Each of these applications demonstrates the versatility and significance of N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide in scientific research, highlighting its potential to contribute to advancements across multiple disciplines.

Synthesis and Biological Evaluation of Thiazole Derivatives Thiazoles: having diverse biological activities | Medicinal Chemistry Research

作用机制

Target of Action

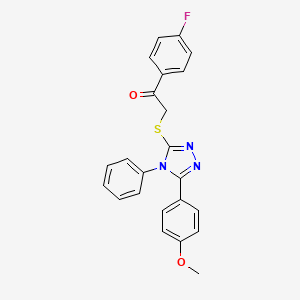

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide, also known as N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been reported to interact with various targets such as cyclooxygenase (cox) enzymes , DNA and topoisomerase II , and possibly O-GlcNAcase (OGA), a target related to Alzheimer’s disease .

Mode of Action

For instance, some thiazole derivatives can suppress COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . Other thiazole derivatives, like voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole derivatives can inhibit the biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active thiazole derivatives have been predicted using swiss adme and admetsar web servers .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following langmuir adsorption curves .

未来方向

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-17-16(11-14)19-12-23-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKDYLOURTYFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)

![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)

![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)